

An In-depth Technical Guide to the Spectroscopic Data of Undecenoyl Chloride

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Compound of Interest

Compound Name: Undecenoyl chloride

Cat. No.: B1583328

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This technical guide provides a comprehensive overview of the spectroscopic data for **undecenoyl chloride** (also known as **10-undecenoyl chloride**), a key intermediate in various chemical syntheses. This document presents an analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ^1H NMR, ^{13}C NMR, IR, and Mass Spectra of **undecenoyl chloride**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for **Undecenoyl Chloride** (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.88 - 5.74	m	1H	H-10
5.03 - 4.92	m	2H	H-11
2.88	t, J = 7.4 Hz	2H	H-2
2.08 - 2.00	m	2H	H-9
1.76 - 1.68	m	2H	H-3
1.42 - 1.25	m	10H	H-4, H-5, H-6, H-7, H-8

Table 2: ^{13}C NMR Spectroscopic Data for **Undecenoyl Chloride** (Solvent: CDCl_3)[1]

Chemical Shift (δ) ppm	Assignment
173.0	C-1 (C=O)
139.1	C-10
114.2	C-11
47.0	C-2
33.8	C-9
29.1	Methylene Chain
29.0	Methylene Chain
28.9	Methylene Chain
28.8	Methylene Chain
24.8	C-3

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **Undecenoyl Chloride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3077	Medium	=C-H Stretch (alkene)
~2927, ~2855	Strong	C-H Stretch (alkane)
~1800	Strong	C=O Stretch (acyl chloride) [2]
~1641	Medium	C=C Stretch (alkene)
~992, ~910	Medium	=C-H Bend (alkene)

Mass Spectrometry (MS) Data

Table 4: Major Fragments in the Mass Spectrum of **Undecenoyl Chloride**[\[3\]](#)

m/z	Putative Fragment
202/204	[M] ⁺ (Molecular Ion)
167	[M - Cl] ⁺
55	[C ₄ H ₇] ⁺
41	[C ₃ H ₅] ⁺

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard analytical techniques. Below are generalized experimental protocols for obtaining NMR, IR, and MS spectra for a liquid sample like **undecenoyl chloride**.

NMR Spectroscopy

A sample of **undecenoyl chloride** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of liquid **undecenoyl chloride** is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal. The spectrum is recorded over the mid-IR range (typically 4000-400 cm^{-1}).

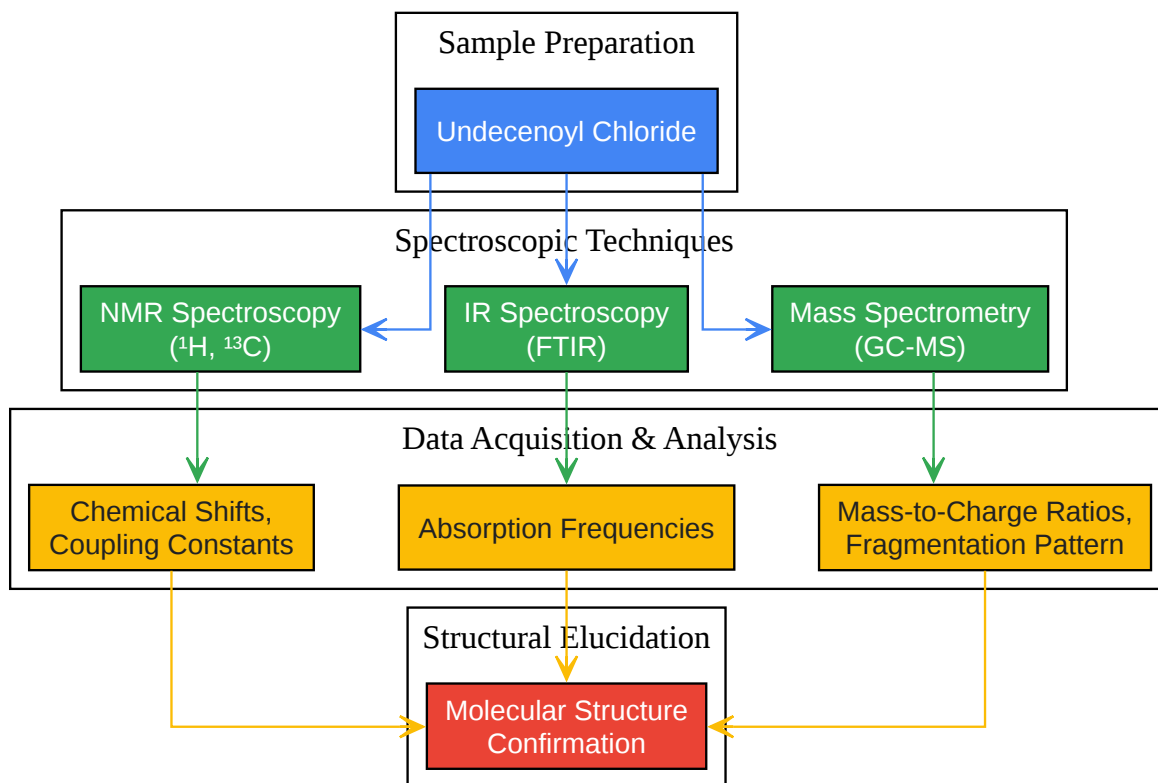
Mass Spectrometry

Mass spectral data is commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The **undecenoyl chloride** sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **undecenoyl chloride**.

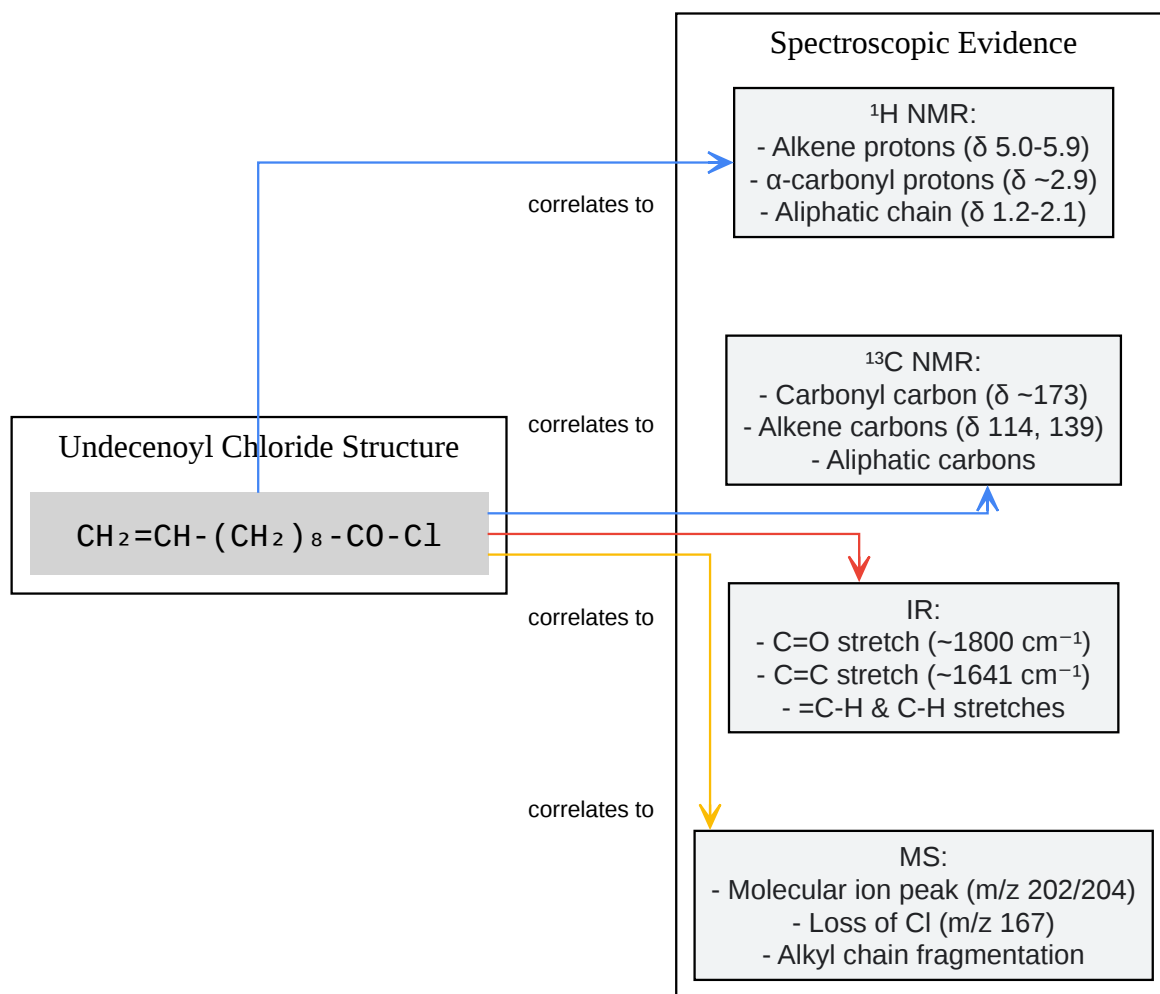


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Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data to Molecular Structure

The following diagram illustrates how the different types of spectroscopic data correlate to the specific structural features of **undecenoyl chloride**.



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Caption: Correlation of spectroscopic data to structure.

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References

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